4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a fluorine atom, and a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 4-bromo-1H-pyrazole-3-carbohydrazide with 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acid derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of iodinated pyrazole derivatives.
Scientific Research Applications
4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole-3-carbohydrazide
- 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde
- 4-Bromo-3-nitro-1-bromomethylbenzene
Uniqueness
4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrFN6O |
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Molecular Weight |
329.13 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H10BrFN6O/c1-2-18-9(12)6(4-15-18)3-13-17-10(19)8-7(11)5-14-16-8/h3-5H,2H2,1H3,(H,14,16)(H,17,19)/b13-3+ |
InChI Key |
AYXKZBTYTPDAOM-QLKAYGNNSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)C2=C(C=NN2)Br)F |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=C(C=NN2)Br)F |
Origin of Product |
United States |
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